8-(Benzylamino)-1-azaspiro[4,5]decan-2-one
Description
Significance of Spirocyclic Scaffolds in Synthetic Organic Chemistry
Spirocyclic scaffolds, characterized by two rings sharing a single common atom, are increasingly recognized as "privileged scaffolds" in medicinal chemistry and materials science. Their inherent three-dimensionality allows for a broader exploration of chemical space compared to their flatter aromatic counterparts. This unique spatial arrangement can lead to enhanced biological activity and selectivity. The rigid nature of many spirocyclic systems can also be advantageous in positioning functional groups in a precise orientation for interaction with biological targets. Furthermore, the incorporation of spirocyclic motifs can improve physicochemical properties of molecules, such as solubility and metabolic stability.
Overview of 1-Azaspiro[4.5]decan-2-one Derivatives in Academic Contexts
The 1-azaspiro[4.5]decan-2-one core is a key structural motif found in a variety of biologically active compounds. Research into derivatives of this scaffold has revealed a range of potential therapeutic applications. For instance, various substituted 1-oxa-8-azaspiro[4.5]decanes have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. nih.gov Similarly, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been investigated as potent and selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease.
A notable area of research has been the synthesis and evaluation of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as inhibitors of the mitochondrial permeability transition pore (mPTP), which is a potential therapeutic target for ischemia/reperfusion injury. nih.gov In these studies, various substituents are introduced to the core structure to optimize potency and selectivity. The general synthetic strategies often involve multi-step sequences, starting from commercially available materials.
| Property | 8-Azaspiro[4.5]decane | 2-Azaspiro[4.5]decan-3-one |
| Molecular Formula | C9H17N | C9H15NO |
| Molecular Weight | 139.24 g/mol | 153.22 g/mol |
| CAS Number | 176-64-7 | 64744-50-9 |
Scope and Research Imperatives for 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one
A comprehensive review of the scientific literature reveals a significant gap in the specific investigation of 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one. There is a notable absence of published studies detailing its synthesis, characterization, and potential applications. This lack of information presents a clear imperative for future research.
Given the established biological activities of related azaspiro[4.5]decan-2-one derivatives, it is plausible that 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one could exhibit interesting pharmacological properties. The presence of the benzylamino group introduces both aromatic and basic functionalities, which could lead to novel interactions with biological targets.
Future research should prioritize the development of a reliable synthetic route to 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one. Subsequent efforts should focus on its thorough characterization using modern spectroscopic and analytical techniques. Once the compound is synthesized and characterized, screening for biological activity in various assays would be a logical next step. The insights gained from such studies would not only expand the chemical space of known azaspirocyclic compounds but also potentially uncover new lead compounds for drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
8-(benzylamino)-1-azaspiro[4.5]decan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-15-8-11-16(18-15)9-6-14(7-10-16)17-12-13-4-2-1-3-5-13/h1-5,14,17H,6-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LERIRIIJXHREKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1NCC3=CC=CC=C3)CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 8 Benzylamino 1 Azaspiro 1 2 Decan 2 One and Analogs
Historical Development of Spirocyclic Lactam Synthesis
The synthesis of spirocyclic compounds, characterized by two rings sharing a single carbon atom, has long been a challenge in organic chemistry due to the steric hindrance involved in creating the quaternary spiro center. digitellinc.com The β-lactam (azetidin-2-one) ring, a critical component of penicillin and other antibiotics discovered by Alexander Fleming, has been a major focus of synthetic efforts since the 1920s. digitellinc.comtsijournals.com The combination of these two structural motifs into spirocyclic β-lactams has generated significant interest due to their potential as antibacterial agents, cholesterol absorption inhibitors, and antiviral compounds. tsijournals.comresearchgate.netresearchgate.net
Early methods for β-lactam synthesis laid the groundwork for more complex structures. The Staudinger ketene-imine cycloaddition, discovered in 1907, remains a highly effective and widely used method for constructing the four-membered lactam ring and has been adapted for spirocyclic systems. digitellinc.comresearchgate.netuc.pt Over the decades, synthetic chemists have expanded the toolbox to include various cyclization and transformation reactions to access diverse spiro-fused β-lactams. researchgate.net Similarly, the synthesis of spiro-γ-lactams (spiropyrrolidin-2-ones), which are also present in numerous bioactive natural products, has seen significant advances, employing strategies like 1,3-dipolar cycloadditions and other formal cycloaddition reactions. rsc.orgnih.govnih.gov These historical developments in forming both the spiro center and the lactam ring have been crucial for enabling the targeted synthesis of complex molecules like 8-(benzylamino)-1-azaspiro[4.5]decan-2-one.
Targeted Synthesis of the 1-Azaspiro[4.5]decan-2-one Core
The construction of the 1-azaspiro[4.5]decan-2-one scaffold, which features a pyrrolidinone ring fused to a cyclohexane (B81311) or piperidine (B6355638) ring at the alpha-carbon, requires precise control over ring formation. Various synthetic strategies have been developed to assemble this core structure efficiently.
Cyclization Strategies for Spirocyclic Lactam Formation
Intramolecular cyclization is a cornerstone of spirocyclic lactam synthesis. One common approach involves creating a precursor molecule that contains both the nucleophilic amine and the electrophilic carboxylic acid derivative, positioned to favor the formation of the spirocyclic system.
For instance, a practical synthesis of spirocyclic 2-azetidinones has been described starting from natural proline. tsijournals.com In this method, the proline derivative is converted into a benzyl (B1604629) amide, and the subsequent β-lactam formation is achieved through an intramolecular Mitsunobu reaction, which facilitates the ring closure to furnish the spiro[3.4]octane core. tsijournals.com Another powerful technique is the cascade Mannich/lactamization reaction. uc.pt More recently, cascade reactions involving a 4-endo N-cyclization followed by aerobic oxidation have been used to synthesize steroidal spiro β-lactams, demonstrating the construction of two continuous quaternary chiral centers simultaneously. nih.gov These types of intramolecular strategies are fundamental to building the intricate architecture of the 1-azaspiro[4.5]decan-2-one core.
A notable example in the synthesis of a related triaza-spiro[4.5]decan-2-one framework involves a multi-step solid-phase synthesis. The process begins with an amino acid anchored to a resin, followed by coupling with another amino acid. The key spirocyclization step is achieved by reacting the resin-bound dipeptide with N-benzyl-4-piperidone in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH). nih.govresearchgate.net
Table 1: Key Cyclization Reactions in Spiro-Lactam Synthesis
| Reaction Type | Description | Key Reagents | Reference |
|---|---|---|---|
| Staudinger Cycloaddition | [2+2] cycloaddition between a ketene (B1206846) and an imine to form a β-lactam ring. | Ketene, Imine | researchgate.netuc.pt |
| Intramolecular Mitsunobu | An intramolecular reaction using DEAD and PPh3 to form the lactam ring from a hydroxy-amide precursor. | DEAD, PPh3 | tsijournals.com |
| Cascade N-cyclization | A cascade 4-endo N-cyclization/aerobic oxidation sequence to form steroidal spiro β-lactams. | Dienamides | nih.gov |
| Solid-Phase Spirocyclization | Condensation of a resin-bound peptide with a cyclic ketone to form the spiro core. | N-benzyl-4-piperidone, p-TsOH | nih.govresearchgate.net |
Ring-Closing Metathesis Approaches
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of cyclic and macrocyclic compounds, including those with spirocyclic junctions. nih.govdrughunter.com This reaction typically employs ruthenium-based catalysts to form a new double bond within a molecule by joining two pre-existing alkene functionalities.
In the context of spirocyclic lactam synthesis, RCM can be used to form one of the rings in the spiro system. A substrate containing two terminal alkene groups, with one positioned on the lactam and the other on a side chain, can undergo intramolecular metathesis to forge the second ring. acs.org This approach is attractive due to its high functional group tolerance. nih.gov While direct RCM to form the 1-azaspiro[4.5]decan-2-one core is less commonly documented than other cyclization methods, the principles of RCM are widely applied in natural product synthesis to create complex ring systems and could be adapted for this target. nih.govnih.gov The success of an RCM reaction is often dependent on factors such as the choice of catalyst, solvent, and reaction concentration to favor the intramolecular cyclization over intermolecular polymerization. drughunter.com
Reformatsky Reaction in Spirocycle Synthesis
The Reformatsky reaction, discovered in 1887, involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc to produce a β-hydroxy ester. wikipedia.orgnumberanalytics.combyjus.com This reaction is a valuable method for carbon-carbon bond formation. researchgate.net The organozinc reagent, or 'Reformatsky enolate', is less reactive than Grignard or lithium enolates, which prevents undesired side reactions. wikipedia.orglibretexts.org
This reaction can be adapted for spirocycle synthesis. An intramolecular version of the Reformatsky reaction can be envisioned where the α-halo ester and the ketone functionalities are present in the same molecule. The resulting cyclization would lead to a cyclic β-hydroxy ester, a direct precursor to a spirocyclic lactam. For example, a suitably substituted cyclohexanone (B45756) bearing an α-halo ester side chain could undergo intramolecular cyclization to form a spiro[4.5]decane system containing a lactone, which could then be converted to the corresponding lactam. A variation of the reaction uses an iodolactam coupled with an aldehyde, demonstrating its utility in more complex systems. wikipedia.orglibretexts.org
Table 2: Comparison of Core Synthesis Strategies
| Strategy | Key Features | Advantages | Potential Limitations |
|---|---|---|---|
| Intramolecular Cyclization | Forms the lactam ring from a linear precursor. | High efficiency, good stereocontrol. | Requires synthesis of complex linear precursors. |
| Ring-Closing Metathesis | Forms a carbocyclic ring via alkene coupling. | High functional group tolerance. | Catalyst sensitivity, potential for dimerization. drughunter.com |
| Reformatsky Reaction | Forms a β-hydroxy ester precursor via an organozinc intermediate. | Tolerates various functional groups, uses stable reagents. byjus.comresearchgate.net | Can require activation of zinc, sometimes yields are moderate. |
Introduction of the 8-(Benzylamino) Moiety
Once the 1-azaspiro[4.5]decan-2-one core is established, the next critical step is the introduction of the benzylamino group at the C-8 position of the piperidine ring. This transformation is typically achieved through amination of a corresponding ketone precursor.
Amination Strategies at the C-8 Position
The most direct method for installing the 8-amino group is through reductive amination. This process involves the reaction of a ketone at the C-8 position (i.e., 1-azaspiro[4.5]decane-2,8-dione) with benzylamine (B48309). This reaction forms an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
A highly relevant synthetic route has been detailed for 1,4,8-triazaspiro[4.5]decan-2-one analogs. nih.govresearchgate.net In this synthesis, the key building block is N-benzyl-4-piperidone. This starting material already contains the required benzyl group attached to the nitrogen at what will become the 8-position of the final spirocycle. The piperidone's nitrogen is the nucleophile that participates in the spirocyclization reaction with the dipeptide precursor, directly incorporating the N-benzyl moiety into the final structure. nih.govresearchgate.net This strategy elegantly combines the formation of the piperidine ring portion of the spirocycle with the introduction of the desired functional group, bypassing the need for a separate amination step on the pre-formed spirocyclic core.
This approach highlights a common theme in complex molecule synthesis: incorporating key functional groups into the starting materials can often be more efficient than performing functional group interconversions at a later stage.
Reductive Amination Pathways
Reductive amination is a cornerstone of amine synthesis, offering a direct method to form C-N bonds from a carbonyl precursor. In the context of 8-(benzylamino)-1-azaspiro[4.5]decan-2-one, this pathway is typically envisioned to proceed from a ketone precursor, namely 1-azaspiro[4.5]decane-2,8-dione. The reaction involves the condensation of the ketone at the C-8 position with benzylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.
The choice of reducing agent is critical to the success of the reaction, influencing yield, selectivity, and compatibility with other functional groups present in the molecule, such as the lactam.
Key Steps in Reductive Amination:
Imine Formation: The carbonyl group of the spiro-ketone reacts with benzylamine, typically under mildly acidic conditions to facilitate the dehydration step, forming a Schiff base (imine).
Reduction: The C=N double bond of the imine is selectively reduced to a C-N single bond.
A variety of reducing agents can be employed for this transformation, each with distinct advantages.
| Reducing Agent | Typical Reaction Conditions | Key Characteristics |
|---|---|---|
| Sodium triacetoxyborohydride (B8407120) (STAB) | DCE or THF, Room Temperature | Mild and selective; tolerates a wide range of functional groups. Often the preferred reagent for complex molecules. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Effective but toxic (releases HCN). Stable at neutral pH, allowing for in situ reduction of the iminium ion. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | H₂ gas, Palladium on Carbon, various solvents | "Green" and atom-economical method. Can sometimes lead to over-reduction or side reactions depending on the substrate. |
| Imine Reductases (IREDs) | Aqueous buffer, often with a cofactor regeneration system | Biocatalytic method offering high stereoselectivity. Can be performed with whole-cell catalysts. nih.gov |
In a synthetic route targeting muscarinic M4 agonists, a similar spirocyclic ketone was combined with a piperidine intermediate via reductive amination to yield the desired product, showcasing the viability of this approach for complex spirocycles. nih.gov
Post-Cyclization Functionalization Techniques
Functionalizing the 1-azaspiro[4.5]decan-2-one scaffold after the core has been constructed is a versatile strategy. This allows for the introduction of various substituents, enabling the synthesis of a library of analogs from a common intermediate. For the synthesis of the title compound, this would involve creating the 1-azaspiro[4.5]decan-2-one ring system first, followed by the introduction of the benzylamino group at the 8-position.
If the starting spirocycle contains a ketone at C-8, the functionalization is the reductive amination described previously. However, other functional groups can serve as handles for introducing the amine. For example, a hydroxyl group at C-8 could be converted to a suitable leaving group (e.g., tosylate, mesylate) and subsequently displaced by benzylamine via an SN2 reaction. In the total synthesis of sesquiterpenes like gleenol (B1239691) and axenol, a pre-formed spiro[4.5]decane was strategically functionalized in later steps, highlighting the power of this approach. nih.gov
Stereoselective Synthesis of 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one
The presence of stereocenters in 8-(benzylamino)-1-azaspiro[4.5]decan-2-one necessitates stereoselective synthetic methods to obtain enantiomerically pure compounds. Control of stereochemistry can be achieved through several advanced strategies, including the use of chiral auxiliaries, asymmetric catalysis, and biocatalysis.
Chiral Auxiliary-Mediated Approaches
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy can be applied to the synthesis of the target molecule by attaching an auxiliary to a precursor, inducing a diastereoselective reaction to set the stereochemistry at C-8, and then cleaving the auxiliary.
For instance, a chiral auxiliary like a pseudoephedrine or an Evans oxazolidinone could be used. wikipedia.orgharvard.edu A common approach involves the diastereoselective alkylation of an enolate derived from an acyclic precursor containing the auxiliary. This sets the stereochemistry that will eventually become the C-8 center of the spirocycle. A Strecker reaction employing a chiral auxiliary such as (R)-phenylglycinol can also be used to synthesize chiral α-amino acids, which could serve as precursors to the lactam portion of the spirocycle. nih.gov
General Scheme:
Attachment: Covalently attach a chiral auxiliary to a precursor molecule.
Diastereoselective Reaction: Perform a key bond-forming reaction (e.g., alkylation, cycloaddition) where the auxiliary directs the formation of one diastereomer over the other.
Removal: Cleave the auxiliary to reveal the enantiomerically enriched product, which is then carried forward to complete the synthesis of the spirocycle.
Asymmetric Catalysis in Spiro Compound Synthesis
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly atom-economical and efficient method for controlling stereochemistry. Various catalytic systems have been developed for the asymmetric synthesis of spirocycles.
These reactions often construct the spirocyclic core itself in an enantioselective manner. For example, a palladium-catalyzed asymmetric decarboxylative reaction has been used to build spiro[4.5]deca-6,9-dien-8-ones with excellent diastereo- and enantioselectivity. rsc.org Similarly, organocatalytic approaches, such as those using cinchona alkaloid-derived catalysts, have been successful in promoting asymmetric spirocyclization reactions. rsc.org Another powerful method is the enantioselective Diels-Alder reaction of exo-enones with dienes, catalyzed by confined acid catalysts, to give spirocyclanes. nih.gov
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Palladium / Chiral Ligand | Decarboxylative [4+2] Cycloaddition | Constructs spiro[4.5]decanones with vicinal quaternary carbons in high dr and er. | rsc.org |
| Confined Imidodiphosphorimidate (IDPi) Acid | Diels-Alder Cycloaddition | Catalyzes spirocyclizing cycloadditions of enones with high regio- and enantioselectivity. | nih.gov |
| Cinchona Alkaloid Derivative | Michael/Aldol Cascade | Organocatalytic approach to spiro-dihydropyrano cyclohexanones with high enantioselectivities. | rsc.org |
| Gold(I) / Chiral Ligand | Vinylogous Conia Ene Reaction | Atom-economical method to construct densely functionalized spiro[4.5]decanes under mild conditions. | researchgate.net |
Biocatalytic Transformations for Spirocyclic Amines
Biocatalysis leverages enzymes to perform chemical transformations with exceptional selectivity and under mild, environmentally friendly conditions. For the synthesis of chiral amines, transaminases (TAs or ATAs) are particularly powerful enzymes. nih.gov They catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a ketone acceptor.
This method is highly applicable to the stereoselective synthesis of the target compound. A prochiral ketone, 1-azaspiro[4.5]decane-2,8-dione, could be subjected to an asymmetric transamination reaction using a suitable (R)- or (S)-selective transaminase to yield the corresponding chiral 8-amino-1-azaspiro[4.5]decan-2-one with high enantiomeric excess (>99% ee). researchgate.net This chiral amine intermediate can then be readily converted to the final target molecule by benzylation.
The use of transaminases has been successfully demonstrated for the synthesis of key chiral spirocyclic diamine building blocks for M1/M4 agonists. nih.govacs.org The challenges of unfavorable reaction equilibria can often be overcome through various strategies, such as using an inexpensive amine donor in large excess or removing the ketone byproduct. mdpi.com
| Enzyme Class | Transformation | Advantages | Example Substrate |
|---|---|---|---|
| ω-Transaminase (ω-TA) | Asymmetric amination of a prochiral ketone | Excellent enantioselectivity (>99% ee), mild reaction conditions, green chemistry. | Spirocyclic ketones nih.govacs.org |
| Imine Reductase (IRED) | Asymmetric reductive amination | Direct conversion of ketone and amine to chiral amine; can be used in whole-cell systems. nih.gov | Cyclic ketones researchgate.net |
| Monooxygenase | Epoxidation/Rearrangement | Can trigger dearomative spirocyclization cascades to form complex spiro-cores stereoselectively. mdpi.com | Indole derivatives mdpi.com |
Modern Synthetic Techniques for Spirocyclic Systems
Recent advancements in synthetic methodology offer innovative and efficient ways to construct complex molecular architectures like spirocycles. These techniques can provide improved yields, higher selectivity, and more sustainable processes compared to traditional methods.
Flow Chemistry: Continuous flow synthesis involves performing reactions in a continuously flowing stream within a reactor. This technique offers precise control over reaction parameters (temperature, pressure, time), enhanced safety, and scalability. The synthesis of a 1-oxa-8-azaspiro[4.5]decan-3-amine intermediate has been successfully scaled up using a three-step continuous flow process, demonstrating the applicability of this technology to spirocycle synthesis. researchgate.net
Photocatalysis: Visible-light photocatalysis uses light to initiate chemical reactions via single-electron transfer pathways, enabling unique transformations under mild conditions. A synergistic approach combining photocatalysis and organocatalysis has been developed for the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones with high diastereoselectivity. mdpi.com This metal-free method aligns with green chemistry principles.
Electrochemistry: Electrosynthesis uses electrical current to drive chemical reactions, often avoiding the need for stoichiometric chemical oxidants or reductants. A ferrocene-mediated electrochemical method has been reported for the synthesis of phosphorylated azaspiro[4.5]trienones through a dearomative spirocyclization, proceeding with good diastereoselectivity and avoiding harsh reagents. rsc.org
Dearomatization Strategies: The conversion of flat aromatic precursors into three-dimensional spirocyclic structures is a powerful modern strategy. A method to transform anilines into 1-azaspiro[4.5]decanes via oxidative dearomatization followed by a palladium-catalyzed aza-[3+2] cycloaddition has been reported, showcasing a novel approach to this important scaffold. researchgate.net
These modern techniques represent the cutting edge of organic synthesis and hold significant promise for the efficient and selective construction of 8-(benzylamino)-1-azaspiro[4.5]decan-2-one and its analogs.
Flow Chemistry Applications
Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. nih.govmdpi.com While a specific flow synthesis protocol for 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one is not extensively documented in publicly available literature, the principles of flow chemistry can be applied to its synthesis by examining related transformations on similar scaffolds, such as spiro-β-lactams and other azaspirocycles. nih.gov
A hypothetical flow synthesis could involve the following sequence:
Formation of a key intermediate: A precursor to the azaspirocyclic core could be synthesized in a heated flow reactor.
Cyclization: The intermediate could then be passed through a second reactor containing a catalyst to facilitate the spirocyclization.
Functionalization: Finally, the benzylamino group could be introduced in a subsequent flow module.
The application of flow chemistry has been successfully demonstrated in the synthesis of various spiro-β-lactams, which share structural similarities with the target compound. nih.govrsc.org For instance, the 1,3-dipolar cycloaddition reactions to form chiral spiroisoxazoline-penicillanates have been efficiently carried out using continuous flow methodologies. nih.govrsc.org These examples underscore the potential of flow chemistry to enable the safe and efficient production of complex molecules like 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one.
| Parameter | Advantage in Flow Chemistry | Relevance to Azaspirocycle Synthesis |
|---|---|---|
| Heat Transfer | Superior heat dissipation due to high surface-area-to-volume ratio. | Enables the use of highly exothermic reactions with improved safety. |
| Mass Transfer | Enhanced mixing of reagents. | Improves reaction rates and yields. |
| Scalability | Production can be increased by running the system for longer durations. | Facilitates the production of larger quantities of the target compound for further studies. |
| Safety | Small reaction volumes minimize the risk associated with hazardous reagents or intermediates. researchgate.net | Allows for the exploration of a wider range of reaction conditions. |
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Analysis of 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
No specific ¹H or ¹³C NMR data for 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one could be located in the searched scientific literature.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights
Detailed experimental IR and Raman spectroscopic data for 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one are not available in the reviewed sources.
Mass Spectrometry for Structural Confirmation and Fragmentation Pathways
Specific mass spectrometry data, including molecular ion peak and fragmentation patterns for 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one, were not found.
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
No published X-ray crystallographic studies for 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one were identified.
Conformational Landscape Analysis
Experimental Determination of Preferred Conformations
No experimental studies detailing the preferred conformations of 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one in either solution or the solid state could be retrieved.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Purity and Chiral Structure
Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is an essential tool for studying chiral molecules. Since 8-(Benzylamino)-1-azaspiro utexas.eduresearchgate.netdecan-2-one possesses a chiral center at the spiro carbon atom (C-5), and potentially others depending on the synthesis, CD spectroscopy can be used to determine its enantiomeric purity and to gain insights into its absolute configuration.
Enantiomers of a chiral molecule absorb left and right circularly polarized light differently, resulting in a CD spectrum. The sign and magnitude of the Cotton effects in the CD spectrum are characteristic of the stereochemistry of the molecule. For a pure enantiomer, a specific CD spectrum is observed. A racemic mixture, containing equal amounts of both enantiomers, is CD silent. Therefore, CD spectroscopy can be used to determine the enantiomeric excess (ee) of a sample by comparing its CD signal to that of a pure enantiomer.
Furthermore, the experimental CD spectrum can be compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration of the chiral centers.
Illustrative Data from a Hypothetical Circular Dichroism Study:
The following interactive table presents hypothetical CD data for the two enantiomers of 8-(Benzylamino)-1-azaspiro utexas.eduresearchgate.netdecan-2-one.
| Enantiomer | Wavelength (λmax) (nm) | Molar Ellipticity ([θ]) (deg·cm2·dmol-1) |
| (+)-enantiomer | 220 | +15,000 |
| (+)-enantiomer | 250 | -5,000 |
| (-)-enantiomer | 220 | -15,000 |
| (-)-enantiomer | 250 | +5,000 |
Note: The data in this table is hypothetical and illustrative. The wavelengths and molar ellipticity values are chosen to represent a typical CD spectrum for a molecule with aromatic and carbonyl chromophores.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
There are no specific quantum chemical calculations reported for 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one in the available scientific literature. Consequently, data on its electronic structure, charge distribution, molecular orbitals, and predicted spectroscopic properties are not available.
Electronic Structure Elucidation and Charge Distribution
No studies on the electronic structure or charge distribution of 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one have been published.
Molecular Orbital Analysis
An analysis of the molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), for 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one has not been reported.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
There are no published theoretical predictions for the NMR, IR, or UV-Vis spectra of 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one.
Molecular Modeling and Dynamics Simulations
Specific molecular modeling and dynamics simulations for 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one are not found in the current body of scientific research.
Prediction of Conformational Preferences and Energetics
Detailed predictions of the conformational preferences and the associated energetics for 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one have not been documented.
Ligand-Receptor Docking Studies
Theoretical ligand-receptor docking studies focusing on the binding modes of 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one have not been reported in the scientific literature.
Molecular Dynamics of Intermolecular Interactions
A comprehensive search of scientific databases and computational chemistry literature yields no specific studies on the molecular dynamics (MD) of intermolecular interactions for 8-(Benzylamino)-1-azaspiro nih.govnih.govdecan-2-one. MD simulations are powerful computational methods used to understand the physical movements of atoms and molecules over time. For a compound like 8-(Benzylamino)-1-azaspiro nih.govnih.govdecan-2-one, such studies could provide valuable insights into its behavior in various solvents, its aggregation properties, and its potential interactions with biological macromolecules.
Typically, an MD study would involve the generation of a force field specific to the molecule, followed by simulations of a system containing multiple molecules of the compound, often in a solvent box. Analysis of the resulting trajectories would reveal information about interaction energies, radial distribution functions, and the formation of non-covalent interactions such as hydrogen bonds or van der Waals forces. At present, no such detailed research findings or data tables are available for this compound.
Reaction Mechanism Predictions and Transition State Analysis
The prediction of reaction mechanisms and the analysis of transition states are fundamental aspects of computational chemistry that help in understanding and optimizing chemical syntheses. Despite the importance of these analyses, there is no published research dedicated to the reaction mechanism predictions or transition state analyses for the synthesis or chemical transformations of 8-(Benzylamino)-1-azaspiro nih.govnih.govdecan-2-one.
There are no available computational studies that elucidate the synthetic pathways for 8-(Benzylamino)-1-azaspiro nih.govnih.govdecan-2-one. Such studies would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reactants, intermediates, transition states, and products involved in the synthesis. The goal would be to identify the most energetically favorable reaction pathway and to understand the electronic and structural changes that occur throughout the reaction. The absence of such research means that the synthetic routes to this compound have not been computationally modeled and analyzed in the scientific literature.
Consistent with the lack of research on its synthetic pathways, there are no published energy profiles for the chemical transformations of 8-(Benzylamino)-1-azaspiro nih.govnih.govdecan-2-one. An energy profile diagram plots the change in potential energy of a system as a reaction progresses. It provides crucial data on the activation energies of each step and the relative thermodynamic stability of intermediates and products.
A hypothetical data table for a reaction step might look like the following, but it is important to reiterate that the data for this specific compound does not exist in the literature.
Table 1: Hypothetical Energy Profile Data for a Reaction Step (Note: This table is for illustrative purposes only and does not represent actual data for the subject compound.)
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.4 |
| Intermediate | -5.2 |
| Transition State 2 | +15.8 |
| Products | -12.6 |
Based on an extensive review of the current scientific literature, there is no specific computational or theoretical chemistry research available for the compound 8-(Benzylamino)-1-azaspiro nih.govnih.govdecan-2-one that addresses the topics of molecular dynamics of intermolecular interactions, reaction mechanism predictions, or transition state analysis. The elucidation of its synthetic pathways and the energy profiles of its chemical transformations remain unexplored from a computational standpoint. This highlights a clear opportunity for future research to apply computational methods to characterize this molecule and contribute to a deeper understanding of its chemical properties and reactivity.
Structure Activity Relationship Sar Methodologies for 1 Azaspiro 1 2 Decan 2 One Derivatives
Design Principles for SAR Studies on Spirocyclic Scaffolds
Spirocyclic scaffolds are increasingly utilized in medicinal chemistry due to their inherent three-dimensionality and structural novelty. researchgate.net The spiroatom, a quaternary carbon shared by two rings, imparts significant rigidity to the molecular framework. uc.pt This rigidity can be advantageous in drug design as it reduces the conformational entropy penalty upon binding to a biological target, potentially leading to higher affinity. researchgate.netresearchgate.net The well-defined spatial arrangement of functional groups on a spirocyclic core allows for a more precise probing of protein binding sites. researchgate.net
Key design principles for SAR studies on these scaffolds include:
Enhanced Three-Dimensionality : The introduction of a spirocyclic scaffold increases the fraction of sp³ hybridized carbons (Fsp³), a parameter correlated with improved clinical success. bldpharm.com This "escape from flatland" approach allows for better complementarity with the three-dimensional binding pockets of protein targets. researchgate.netbldpharm.com
Conformational Restriction : By locking flexible side chains, spirocycles help maintain the bioactive conformation of a molecule. bldpharm.comrsc.org This can lead to enhanced potency and selectivity. For instance, introducing a spirocyclic center can maintain the optimal orientation of a functional group for key interactions, such as hydrogen bonds, with a receptor. bldpharm.com
Vectorial Exploration of Chemical Space : The rigid nature of the spiro framework allows for systematic exploration of the space around the core by modifying substituents at different positions. This helps in mapping the steric and electronic requirements of the target's binding site.
Impact of Substituent Variation at the C-8 Position
The C-8 position of the 1-azaspiro[4.5]decan-2-one core is a critical vector for modification, allowing for interaction with specific regions of a target binding pocket. In the parent compound, this position is occupied by a benzylamino group, which presents multiple points for derivatization.
Modifications to the 8-benzylamino substituent can profoundly influence biological activity by altering steric bulk, electronic properties, and hydrogen bonding capacity. SAR studies would typically investigate the following:
Aromatic Ring Substitution : Placing various substituents (e.g., electron-donating or electron-withdrawing groups) at the ortho, meta, or para positions of the benzyl (B1604629) ring can modulate electronic distribution and create new interactions with the target. Studies on other classes of compounds have shown that such substitutions significantly impact activity.
Replacement of the Benzyl Group : Replacing the benzyl moiety with other alkyl or aryl groups can determine the optimal size and lipophilicity for the substituent. For example, in studies of 1,4,8-triazaspiro[4.5]decan-2-one derivatives, replacing an alkyl moiety with an aryl or arylalkyl substituent at a similar position positively affected the activity. researchgate.net
Alterations to the Amino Linker : The nitrogen atom of the amino group is a key interaction point. N-alkylation or N-acylation can change its hydrogen-bonding capability and basicity. Furthermore, introducing a longer or more rigid linker between the spiro core and the benzyl group can alter the positioning of the aromatic ring within the binding site.
The following table illustrates hypothetical SAR data based on principles observed in related compounds, showing how modifications to the C-8 substituent could influence activity.
| Compound | R Group Modification (at C-8) | Relative Potency |
| 1 | -NH-CH₂-Ph (Benzylamino) | 1.0 |
| 2 | -NH-CH₂-(4-Cl-Ph) | 2.5 |
| 3 | -NH-CH₂-(4-OCH₃-Ph) | 1.8 |
| 4 | -N(CH₃)-CH₂-Ph | 0.7 |
| 5 | -NH-(CH₂)₂-Ph | 0.5 |
Note: This data is illustrative and based on general SAR principles, not on specific experimental results for this exact compound series.
The C-8 carbon is a stereocenter, meaning that 8-(benzylamino)-1-azaspiro[4.5]decan-2-one can exist as different stereoisomers. The spatial orientation of the substituent at this position is critical for proper alignment with the biological target. It is common for biological activity to reside preferentially in one stereoisomer.
Research on other spirocyclic ligands has demonstrated the profound impact of stereochemistry. In a study on diastereomeric spirocyclic piperidines, the trans-configured ligands consistently showed higher or equal affinity for the σ₁ receptor and greater selectivity over other receptors compared to their cis-configured counterparts. rsc.org This highlights that the relative orientation of substituents on the spirocyclic ring system dictates the efficiency of molecular interactions. Therefore, separating and testing individual enantiomers or diastereomers is a crucial step in the SAR investigation of 8-substituted 1-azaspiro[4.5]decan-2-one derivatives to identify the most active isomer.
The table below summarizes findings from a study on spirocyclic σ₁ receptor ligands, illustrating the importance of stereochemistry. rsc.org
| Compound Pair | Configuration | σ₁ Receptor Affinity (Ki, nM) |
| 21a / 21b | trans / cis | 11 / 23 |
| 22a / 22b | trans / cis | 13 / 13 |
| 23a / 23b | trans / cis | 3.6 / 15 |
Adapted from research on diastereoselective synthesis of σ₁ receptor ligands with a spirocyclic scaffold. rsc.org
Modifications to the Spirocyclic Lactam Core
Alterations to the fundamental 1-azaspiro[4.5]decan-2-one skeleton can lead to significant changes in activity by modifying the shape, size, and electronic nature of the scaffold itself.
For example, a study involving the structural modulation of biologically active spiro-β-lactams (four-membered lactam ring) involved replacing the β-lactam with a five-membered γ-lactam ring. nih.gov Despite computational studies showing no significant differences in the pharmacophoric features between the two scaffolds, the change in the lactam core resulted in a loss of biological activity, suggesting that the four-membered β-lactam ring was a strict requirement for the observed anti-HIV and antiplasmodial effects. nih.gov This demonstrates that even subtle changes to the core lactam ring size can have a dramatic impact on the biological profile.
Replacing one or more carbon atoms of the spirocyclic core with heteroatoms (e.g., oxygen, sulfur) can significantly alter the compound's properties. Such substitutions can introduce new hydrogen bond donor or acceptor sites and change the scaffold's polarity and metabolic stability.
For instance, SAR studies on 1-oxa-8-azaspiro[4.5]decanes (where the nitrogen at position 1 is replaced by oxygen) were conducted to develop M1 muscarinic agonists. nih.gov Systematic modifications of this oxaspiro scaffold led to the identification of compounds with preferential affinity for M1 receptors over M2 receptors. nih.gov Similarly, the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives has been explored for developing new anticancer agents. researchgate.net These examples show that heteroatom substitution is a powerful strategy for modulating the pharmacological properties of spirocyclic compounds, including receptor selectivity and therapeutic application.
The following table shows examples of heteroatom substitutions in spirocyclic systems and their associated biological targets.
| Scaffold Name | Heteroatom Substitution | Biological Target/Activity | Reference |
| 1-Azaspiro[4.5]decan-2-one | None (parent scaffold) | (General) | - |
| 1-Oxa-8-azaspiro[4.5]decane | N1 replaced by O | M1 Muscarinic Agonist | nih.gov |
| 1-Thia-4-azaspiro[4.5]decane | N1 replaced by S, N8 replaced by N4 | Anticancer Activity | researchgate.net |
| 1,4,8-Triazaspiro[4.5]decan-2-one | C4 replaced by N | mPTP Inhibitor | nih.govnih.gov |
No Publicly Available Research Data Found for 8-(Benzylamino)-1-azaspiro documentsdelivered.comnih.govdecan-2-one
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings on the structure-activity relationship (SAR), molecular recognition, binding affinities, or enzyme inhibition mechanisms for the chemical compound 8-(Benzylamino)-1-azaspiro documentsdelivered.comnih.govdecan-2-one were identified. Furthermore, no cheminformatics or Quantitative Structure-Activity Relationship (QSAR) studies detailing descriptor calculations or predictive modeling for this particular molecule could be located in the public domain.
The investigation for relevant data on 8-(Benzylamino)-1-azaspiro documentsdelivered.comnih.govdecan-2-one and its derivatives was conducted to fulfill a request for a detailed scientific article. However, the search yielded no publications containing the specific in vitro binding assays, enzyme inhibition data, or computational chemistry models requested.
While research exists on other derivatives of the 1-azaspiro documentsdelivered.comnih.govdecan-2-one scaffold, this information is not directly applicable to the 8-(benzylamino) substituted compound. Scientific inquiry into the biological activity of a molecule is highly specific to its unique structure. The presence and position of the benzylamino group at the 8-position of the spirocyclic core would critically influence its physicochemical properties and interactions with biological targets. Therefore, extrapolating data from other analogues would be scientifically unsound and speculative.
The absence of published data prevents the creation of the requested article, which was to be strictly focused on the specified compound and include detailed research findings and data tables. Constructing an article without this foundational information would not meet the required standards of scientific accuracy and detail.
It is possible that research on 8-(Benzylamino)-1-azaspiro documentsdelivered.comnih.govdecan-2-one exists within proprietary corporate research, has not yet been published, or is part of ongoing, undisclosed studies. However, based on the currently accessible scientific literature, the specific data required to generate the requested article is not available.
Derivatization and Chemical Transformations of 8 Benzylamino 1 Azaspiro 1 2 Decan 2 One
Functionalization of the Azaspirocyclic System
The core azaspiro[4.5]decane system offers opportunities for modification at both the lactam nitrogen and the cyclohexane (B81311) ring, enabling the modulation of the compound's physicochemical properties.
Modifications at the Lactam Nitrogen
The secondary amine within the lactam ring of 8-(benzylamino)-1-azaspiro[4.5]decan-2-one is a key site for functionalization. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, participating in reactions such as alkylation and acylation. These modifications can introduce a variety of substituents, thereby altering the steric and electronic properties of the molecule.
Alkylation of the lactam nitrogen can be achieved using various alkyl halides in the presence of a base. This reaction introduces new carbon-based substituents at the N-1 position. Similarly, acylation with acyl chlorides or anhydrides leads to the formation of N-acyl derivatives, which can influence the compound's polarity and hydrogen bonding capabilities.
Table 1: Representative Modifications at the Lactam Nitrogen
| Reagent | Reaction Type | Product |
|---|---|---|
| Methyl iodide | Alkylation | 1-Methyl-8-(benzylamino)-1-azaspiro[4.5]decan-2-one |
| Acetyl chloride | Acylation | 1-Acetyl-8-(benzylamino)-1-azaspiro[4.5]decan-2-one |
| Benzyl (B1604629) bromide | Alkylation | 1-Benzyl-8-(benzylamino)-1-azaspiro[4.5]decan-2-one |
Substitutions on the Cyclohexane Ring
Reactions such as oxidation can introduce carbonyl groups, which can then serve as handles for further derivatization. For instance, oxidation of a methylene (B1212753) group on the cyclohexane ring could yield a ketone, which could then be subjected to reactions like reduction, alkylation, or conversion to an oxime.
Transformations Involving the Benzylamino Group
The benzylamino moiety is a highly versatile functional group that can undergo a wide range of chemical transformations, providing a rich avenue for creating structural diversity.
Amine Reactivity and Derivatization
The secondary amine of the benzylamino group is nucleophilic and can participate in various reactions. Alkylation and acylation reactions, similar to those at the lactam nitrogen, can be performed to introduce a wide array of substituents. For instance, reaction with different alkyl halides can lead to the formation of tertiary amines with diverse alkyl chains. Acylation with various acylating agents can produce a library of amides.
Furthermore, the benzyl group can be removed through catalytic hydrogenation, a process known as N-debenzylation. This reaction is particularly useful as it liberates the primary amine at the 8-position, which can then be used as a key intermediate for the synthesis of other derivatives. This primary amine can be reacted with a variety of electrophiles to introduce new functionalities.
Table 2: Representative Transformations of the Benzylamino Group
| Reagent/Condition | Reaction Type | Product |
|---|---|---|
| Propionyl chloride | Acylation | N-Benzyl-N-(2-oxo-1-azaspiro[4.5]decan-8-yl)propanamide |
| Ethyl iodide | Alkylation | N-Benzyl-N-ethyl-1-azaspiro[4.5]decan-8-amine-2-one |
| H₂, Pd/C | N-Debenzylation | 8-Amino-1-azaspiro[4.5]decan-2-one |
Aromatic Ring Functionalization
The benzene (B151609) ring of the benzyl group is susceptible to electrophilic aromatic substitution reactions. These reactions allow for the introduction of various substituents onto the aromatic ring, which can significantly impact the electronic properties and potential biological activity of the molecule.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. For example, nitration introduces a nitro group, which can be further reduced to an amino group. Halogenation introduces halogen atoms, which can serve as handles for cross-coupling reactions. Friedel-Crafts reactions allow for the introduction of alkyl or acyl groups. The position of substitution on the aromatic ring is directed by the activating nature of the alkylamino substituent.
Synthesis of Advanced Intermediates and Scaffold Diversity
The various derivatization strategies discussed above enable the use of 8-(benzylamino)-1-azaspiro[4.5]decan-2-one as a versatile starting material for the synthesis of more complex molecules and diverse chemical scaffolds. By strategically combining modifications at the lactam nitrogen, the cyclohexane ring, and the benzylamino group, a wide range of advanced intermediates can be generated.
For instance, selective N-debenzylation followed by reaction of the resulting primary amine with a bifunctional reagent can lead to the construction of new heterocyclic rings fused to the azaspiro[4.5]decane core. These new scaffolds can possess unique three-dimensional structures and present novel opportunities for the development of compounds with specific properties. The ability to functionalize multiple sites on the parent molecule underscores its importance as a building block in medicinal chemistry and materials science.
Advanced Analytical Techniques in Chemical Research on Spirocyclic Compounds
Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Purity and Reaction Monitoring
Chromatography coupled with mass spectrometry is an indispensable tool for the qualitative and quantitative analysis of complex chemical mixtures. These hyphenated techniques provide the high separation efficiency of chromatography with the sensitive and specific detection capabilities of mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is particularly well-suited for the analysis of non-volatile and thermally labile compounds like many spirocyclic lactams. In the synthesis of 8-(benzylamino)-1-azaspiro nih.govdecan-2-one, LC-MS/MS can be employed to monitor the progress of the reaction by separating the starting materials, intermediates, and the final product. The high sensitivity of MS/MS allows for the detection of trace-level impurities and by-products that might not be visible by other methods. nih.govresearchgate.net For purity assessment, a validated LC-MS/MS method can provide precise quantification of the main compound and its related impurities. nih.gov The method typically involves developing a robust chromatographic separation on a suitable column (e.g., C18) followed by detection using a mass spectrometer operating in a mode like Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. d-nb.info
Gas Chromatography-Mass Spectrometry (GC-MS): For spirocyclic compounds that are volatile and thermally stable, or can be made so through derivatization, GC-MS is a powerful alternative. researchgate.net It offers excellent chromatographic resolution and is highly effective for separating isomers and assessing purity. researchgate.net The electron ionization (EI) source commonly used in GC-MS provides reproducible fragmentation patterns that can be compared against spectral libraries for confident compound identification. In the context of reaction monitoring, GC-MS can track the consumption of volatile reactants and the formation of the product in real-time. Purity is often determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram.
Below is a hypothetical data table illustrating the use of LC-MS/MS for monitoring the purity of a production batch of a related spiro-lactam.
| Parameter | Value |
| Compound | Analogous Spiro-Lactam |
| Technique | LC-MS/MS (MRM Mode) |
| Column | C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 259.2 |
| Product Ion (m/z) | 91.1 |
| Retention Time | 3.5 min |
| Limit of Quantitation (LOQ) | 1 ng/mL |
| Measured Purity | 99.5% |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique molecular formula. This is a cornerstone of structural elucidation for novel compounds like 8-(benzylamino)-1-azaspiro nih.govdecan-2-one.
For the target compound, with a molecular formula of C₁₆H₂₂N₂O, the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the compound's identity and elemental composition. This technique is often performed using mass analyzers such as Time-of-Flight (TOF) or Orbitrap.
The table below shows the calculated theoretical exact mass for 8-(benzylamino)-1-azaspiro nih.govdecan-2-one and a hypothetical experimental result.
| Parameter | Value |
| Molecular Formula | C₁₆H₂₂N₂O |
| Theoretical Monoisotopic Mass | 258.17321 Da |
| Ion Adduct | [M+H]⁺ |
| Theoretical m/z | 259.18059 |
| Hypothetical Experimental m/z | 259.18041 |
| Mass Accuracy (ppm) | -0.7 |
Chiral Chromatography for Enantiomeric Purity Assessment
Many spirocyclic compounds, including 8-(benzylamino)-1-azaspiro nih.govdecan-2-one, possess one or more chiral centers, meaning they can exist as enantiomers. Since different enantiomers can have vastly different biological activities, it is crucial to separate and quantify them. csfarmacie.cz Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. csfarmacie.cz
This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. chiralpedia.com Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are commonly employed and have shown success in separating various spirocyclic compounds. researchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is critical for achieving optimal separation. researchgate.net By analyzing a sample and comparing the peak areas of the two enantiomers, the enantiomeric excess (e.e.) or enantiomeric purity can be accurately determined.
The following table provides an example of chromatographic conditions for the enantiomeric separation of a related 1,3-diazaspiro[4.5]decan-4-one.
| Parameter | Value |
| Compound Class | 1,3-Diazaspiro[4.5]decan-4-ones |
| Technique | Chiral HPLC |
| Chiral Stationary Phase | Lux-Amylose-2 |
| Mobile Phase | n-hexane/2-propanol |
| Detection | UV at 254 nm |
| Result | Successful baseline separation of enantiomers |
Microcalorimetry for Binding Thermodynamics (e.g., Isothermal Titration Calorimetry)
Understanding the binding interactions of a compound with its biological target is fundamental in drug development. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. news-medical.net This allows for a complete thermodynamic characterization of the interaction in a single experiment. nih.govwhiterose.ac.uk
In a typical ITC experiment, a solution of the ligand, such as 8-(benzylamino)-1-azaspiro nih.govdecan-2-one, is titrated into a solution containing the target macromolecule (e.g., a protein or enzyme). The resulting heat changes are measured, and from the data, several key thermodynamic parameters can be determined:
Binding Affinity (Kₐ) : The strength of the interaction.
Enthalpy Change (ΔH) : The heat released or absorbed upon binding.
Entropy Change (ΔS) : The change in the randomness of the system upon binding.
Stoichiometry (n) : The ratio of ligand to macromolecule in the complex. news-medical.net
From these, the Gibbs free energy change (ΔG) can also be calculated, providing a comprehensive understanding of the driving forces behind the binding event (whether it is enthalpy-driven or entropy-driven). This information is invaluable for structure-activity relationship (SAR) studies and for optimizing the design of more potent and specific ligands. nih.gov
A representative ITC data table for a generic small molecule-protein interaction is shown below.
| Thermodynamic Parameter | Value |
| Stoichiometry (n) | 1.05 ± 0.05 |
| Binding Affinity (Kₐ) | 2.5 x 10⁶ M⁻¹ |
| Enthalpy Change (ΔH) | -12.5 kcal/mol |
| Entropy Change (TΔS) | -3.7 kcal/mol |
| Gibbs Free Energy (ΔG) | -8.8 kcal/mol |
Reaction Mechanisms and Kinetics in 8 Benzylamino 1 Azaspiro 1 2 Decan 2 One Chemistry
Mechanistic Investigations of Key Synthetic Steps
The synthesis of 1-azaspiro[4.5]decan-2-ones typically involves the formation of a spirocyclic lactam. While specific mechanistic studies on 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one are not extensively documented, insights can be drawn from related systems. The formation of the 2-aza-spiro[4.5]decan-3-one from gabapentin (B195806) (1-(aminomethyl)cyclohexylacetic acid) provides a well-studied analogy for the intramolecular cyclization step. The cyclization of gabapentin is subject to both general acid and general base catalysis, with the rate of reaction being pH-dependent. researchgate.net The reaction proceeds through the nucleophilic attack of the amino group on the carboxylic acid, forming a tetrahedral intermediate which then collapses to the lactam and a water molecule.
Another key synthetic consideration is the introduction of the benzylamino group at the 8-position of the spirocycle. This could be achieved either before or after the formation of the lactam ring. If introduced prior to cyclization, the benzylamino group could influence the regioselectivity and stereoselectivity of the ring-closing step. Conversely, post-cyclization functionalization would involve nucleophilic substitution or reductive amination on a precursor with a suitable leaving group or a ketone at the 8-position.
Kinetic Studies of Chemical Transformations
Kinetic studies are essential for optimizing reaction conditions and understanding the factors that govern the rate of formation and subsequent reactions of 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one. Drawing parallels from the kinetic studies of gabapentin cyclization, the rate of lactam formation for the precursor of 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one is expected to be significantly influenced by pH. A plot of the logarithm of the observed rate constant (log k_obs) versus pH would likely exhibit a sigmoidal or bell-shaped curve, indicating the involvement of different protonated species of the precursor in the rate-determining step. researchgate.net
The reaction rate would also be affected by temperature, with an increase in temperature generally leading to a higher reaction rate, following the Arrhenius equation. The solvent can also play a crucial role; polar protic solvents may facilitate the reaction by stabilizing charged intermediates and transition states, while aprotic solvents might favor different reaction pathways. The presence of the bulky benzylamino group could introduce steric hindrance, potentially slowing down the rate of cyclization compared to smaller, less sterically demanding substituents.
| Parameter | Expected Influence on Reaction Rate | Rationale |
| pH | Significant | The protonation state of the amino group and the carboxylic acid (or its derivative) in the precursor will affect their nucleophilicity and electrophilicity, respectively. |
| Temperature | Increases with temperature | Provides the necessary activation energy for the reaction to overcome the energy barrier. |
| Solvent | Dependent on solvent polarity and proticity | Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. |
| Steric Hindrance | May decrease the rate | The bulky benzylamino group could sterically hinder the intramolecular cyclization process. |
Investigation of Intramolecular Cyclization Processes
Intramolecular cyclization is a cornerstone in the synthesis of spirocyclic compounds like 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one. The formation of the five-membered lactam ring is generally a thermodynamically and kinetically favorable process. The mechanism of this cyclization can be influenced by the nature of the starting material. For instance, a reductive cyclization of a cyanoalkylsulfonyl fluoride (B91410) has been shown to produce spirocyclic sultams in a one-pot reaction. nih.gov A similar strategy could be envisioned for the synthesis of the target lactam, starting from a precursor containing a nitrile and a suitable functional group that can be reduced and subsequently cyclize.
Dearomative cyclization reactions, often promoted by photoredox catalysis, provide another powerful tool for constructing spirocyclic frameworks. acs.org While this approach is more commonly used for creating spiro[4.5]decanes with a carbocyclic ring fused to an aromatic ring, the underlying principles of radical-mediated cyclization could potentially be adapted for the synthesis of azaspirocycles.
The stereochemical outcome of the intramolecular cyclization is also a critical aspect. The formation of the spirocenter can lead to different stereoisomers. The stereoselectivity can be controlled by using chiral catalysts, chiral auxiliaries, or by taking advantage of substrate control where the existing stereochemistry in the starting material directs the formation of a specific stereoisomer.
Role of Catalysis in Spirocyclic Compound Reactions
Catalysis plays a pivotal role in the efficient and selective synthesis of spirocyclic compounds. Various transition metals, including copper, nickel, palladium, and ruthenium, have been successfully employed to catalyze the formation of spirocyclic lactams. rsc.orgacs.orgresearchgate.netresearchgate.net
Copper Catalysis: Copper salts have been used to catalyze the oxidative coupling process for the synthesis of spirocyclic lactams. rsc.org This method can lead to a significant increase in molecular complexity in a single step.
Nickel Catalysis: Nickel-catalyzed intramolecular C-acylation of lactams has been developed for the enantioselective synthesis of spirocycles bearing an all-carbon quaternary center. acs.org This approach could be adapted for the synthesis of 1-azaspiro[4.5]decan-2-one derivatives.
Palladium Catalysis: Palladium catalysts, in conjunction with a co-catalyst like a copper(II) salt, have been used in multicomponent reactions to synthesize spirocyclic lactams in water. researchgate.net
Ruthenium Catalysis: Ruthenium complexes have been shown to catalyze the intramolecular carbenoid insertion into a C(sp³)-H bond to form chiral β-lactams with high enantioselectivity. researchgate.net
Organocatalysis also presents a valuable strategy for the synthesis of chiral spirocyclic compounds. For instance, triazolium bromide has been used as an organo-cation catalyst for the transannular C-acylation of enol lactones to produce enantioenriched spirocyclic 1,3-diketones. rsc.org Such catalytic systems could potentially be applied to the synthesis of 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one with control over the stereochemistry at the spirocenter.
| Catalyst Type | Example Metal/Compound | Potential Application in Spirocycle Synthesis | Reference |
| Transition Metal | Copper | Oxidative coupling for spirocyclic lactam formation. | rsc.org |
| Transition Metal | Nickel | Enantioselective intramolecular C-acylation. | acs.org |
| Transition Metal | Palladium | Multicomponent reactions for spirocyclic lactam synthesis. | researchgate.net |
| Transition Metal | Ruthenium | Enantioselective intramolecular carbenoid C-H insertion. | researchgate.net |
| Organocatalyst | Triazolium bromide | Enantioselective transannular C-acylation. | rsc.org |
Potential Research Applications As Chemical Probes and Building Blocks
Utility in Fragment-Based Drug Discovery (as scaffolds for non-clinical research)
In the realm of non-clinical drug discovery, the 1-azaspiro[4.5]decane core is considered a privileged scaffold. Such frameworks are notable for their ability to interact with a wide range of biological targets, providing a robust starting point for the development of new chemical entities. The rigid, three-dimensional nature of spirocyclic systems can lead to improved binding affinity and selectivity for target proteins compared to more flexible, linear molecules.
The 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one structure incorporates several key features that are advantageous for fragment-based drug discovery:
3D-Scaffold: The spirocyclic core provides a well-defined three-dimensional shape, which can be exploited to probe the binding pockets of proteins. This inherent three-dimensionality can enhance interactions with biological targets.
Functional Groups for Modification: The secondary amine of the benzylamino group and the lactam functionality offer sites for chemical modification. This allows for the systematic exploration of the chemical space around the core scaffold to optimize binding to a target protein.
Vectorial Exploration: The benzyl (B1604629) group and other potential substitution points on the piperidine (B6355638) ring act as vectors for growing the fragment into a more potent lead compound.
| Structural Feature | Relevance to Fragment-Based Drug Discovery |
|---|---|
| 1-Azaspiro[4.5]decane core | Provides a rigid, three-dimensional scaffold that can fit into protein binding pockets. |
| Lactam moiety | Can participate in hydrogen bonding interactions with target proteins. |
| Benzylamino group | Offers a point for chemical diversification and can engage in π-stacking interactions. |
Application in Material Science Research
While the direct application of 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one in material science is not extensively documented, its structural components suggest potential uses in the development of novel polymers and supramolecular materials.
Polymer Precursors: The lactam ring within the structure is, in principle, capable of undergoing ring-opening polymerization to form polyamides. The spirocyclic nature of the monomer could impart unique properties to the resulting polymer, such as increased rigidity, thermal stability, and altered solubility, when compared to polyamides derived from simple lactams.
Supramolecular Chemistry: The benzylamino group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are fundamental to the formation of ordered supramolecular assemblies. It is conceivable that derivatives of 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one could be designed to self-assemble into gels, liquid crystals, or other organized structures.
Use as Chemical Biology Tools
The structure of 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one is amenable to modification for the creation of chemical biology tools, such as fluorescent probes and affinity labels, for studying biochemical targets without leading to clinical or physiological outcomes.
Fluorescent Probes: The secondary amine provides a convenient handle for the attachment of a fluorophore. Furthermore, spiro-lactam structures are known to be key components in certain classes of fluorescent dyes. These dyes can exist in a non-fluorescent, closed spirocyclic form and a fluorescent, open-ring form. The equilibrium between these two states can be sensitive to the local environment, such as pH or the presence of specific ions or enzymes. By strategically modifying the 8-(benzylamino)-1-azaspiro[4.5]decan-2-one scaffold, it may be possible to develop novel sensors for biochemical analytes.
Affinity Labels: An affinity label is a molecule that is designed to bind to a specific biological target and then react with it, forming a covalent bond. This allows for the identification and characterization of the target. The benzylamino group or other positions on the 1-azaspiro[4.5]decane ring could be functionalized with a reactive group, such as an electrophile or a photoactivatable moiety. The spirocyclic core would serve to direct the reactive group to the active site of the target protein.
| Tool Type | Potential Application | Key Structural Feature |
|---|---|---|
| Fluorescent Probe | Sensing of ions, pH, or enzyme activity. | Spiro-lactam and modifiable amine. |
| Affinity Label | Covalent labeling and identification of target proteins. | Modifiable scaffold for introducing reactive groups. |
Role as Precursors for Complex Molecular Architectures
The 1-azaspiro[4.5]decane framework is a versatile building block for the synthesis of more complex molecules. The functional groups present in 8-(Benzylamino)-1-azaspiro[4.5]decan-2-one allow for a variety of chemical transformations, making it a valuable intermediate in multi-step syntheses.
The lactam can be reduced to the corresponding cyclic amine, and the benzyl group can be removed under hydrogenolysis conditions, revealing a primary amine. These transformations, along with the potential for functionalization at other positions on the rings, provide access to a diverse range of more elaborate spirocyclic structures. These more complex molecules can then be evaluated for a variety of research applications, including as ligands for receptors or as components of intricate molecular machines.
Future Research Directions and Challenges
Development of Novel Stereoselective Synthetic Pathways
The construction of the 1-azaspiro[4.5]decane framework, particularly with control over the stereochemistry at the spirocyclic center, remains a significant synthetic challenge. Future research will likely focus on the development of novel and efficient stereoselective synthetic routes to access enantiomerically pure 8-(benzylamino)-1-azaspiro[4.5]decan-2-one and its derivatives. The intrinsic complexity and the steric hindrance around the nitrogen-containing quaternary spirocenter often necessitate multi-step synthetic sequences. researchgate.net
Key areas for advancement include:
Asymmetric Catalysis: The application of chiral catalysts, including transition metal complexes and organocatalysts, to induce enantioselectivity in the key spirocyclization step is a promising avenue. For instance, asymmetric spirocyclization enabled by iridium and Brønsted acid catalysis has shown potential for related systems. researchgate.net
Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. The use of enzymes for the kinetic resolution of racemic intermediates or the asymmetric synthesis of the spirocyclic core could provide access to single enantiomers with high purity.
Development of Novel Cyclization Strategies: Exploring new disconnection approaches and cyclization reactions that can efficiently generate the spirocyclic lactam core is crucial. This could involve intramolecular rearrangements, cycloaddition reactions, or ring-closing metathesis strategies tailored for this specific scaffold.
Exploration of Unconventional Reactivity Patterns
The reactivity of the 1-azaspiro[4.5]decan-2-one core is largely dictated by the interplay of the lactam functionality and the spirocyclic system. While the chemistry of β-lactams is well-documented, the influence of the spiro-fusion on the reactivity of the amide bond and adjacent atoms warrants further investigation. ugent.beresearchgate.net Future studies should aim to uncover and exploit unconventional reactivity patterns.
Potential research directions include:
Ring-Opening and Ring-Expansion Reactions: Investigating the selective opening of the lactam ring could provide access to novel acyclic or macrocyclic structures with interesting biological profiles. Similarly, ring-expansion reactions could lead to the formation of medium-sized rings, which are challenging to synthesize by other means.
Functionalization of the Spirocyclic Core: Developing methodologies for the selective functionalization of the carbocyclic and heterocyclic rings of the 1-azaspiro[4.5]decan-2-one scaffold would enable the synthesis of diverse analog libraries. This could involve C-H activation, late-stage functionalization, or transformations of existing functional groups.
Domino and Cascade Reactions: Designing one-pot multi-step reactions that can rapidly build molecular complexity from simple precursors is a key goal in modern organic synthesis. The development of domino or cascade reactions involving the 1-azaspiro[4.5]decan-2-one core could significantly streamline the synthesis of complex derivatives.
Advancements in Computational Design and Prediction
Computational chemistry plays an increasingly important role in modern drug discovery and materials science. For 8-(benzylamino)-1-azaspiro[4.5]decan-2-one and its analogs, computational methods can be employed to predict their properties, guide synthetic efforts, and elucidate their mechanism of action at a molecular level.
Future applications of computational tools in this area include:
Structure-Activity Relationship (SAR) Studies: Computational modeling can be used to rationalize the structure-activity relationships of 1-azaspiro[4.5]decan-2-one derivatives. nih.govresearchgate.net For example, modeling studies have been used to understand the binding of related 1,4,8-triazaspiro[4.5]decan-2-one derivatives to their biological targets. nih.govresearchgate.net
De Novo Design of Analogs: Algorithmic approaches can be used to design new analogs with improved properties, such as enhanced biological activity, better pharmacokinetic profiles, or specific material characteristics.
Prediction of Physicochemical Properties: Computational methods can predict key physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of new drug candidates.
Integration with High-Throughput Chemistry Methodologies
High-throughput chemistry (HTC) methodologies, including combinatorial synthesis and high-throughput screening, have the potential to accelerate the discovery of new applications for 8-(benzylamino)-1-azaspiro[4.5]decan-2-one and its analogs.
Future research in this area should focus on:
Development of Solid-Phase Synthesis Routes: Adapting the synthesis of the 1-azaspiro[4.5]decan-2-one scaffold to a solid-phase format would enable the rapid generation of large libraries of analogs for screening.
Miniaturization and Automation: The use of microfluidic devices and robotic platforms can facilitate the synthesis and purification of compound libraries in a miniaturized and automated fashion, reducing reagent consumption and increasing efficiency.
High-Throughput Screening Assays: The development of robust and sensitive high-throughput screening assays is essential for the rapid evaluation of the biological or material properties of the synthesized compound libraries.
Expanding the Chemical Space of 1-Azaspiro[4.5]decan-2-one Analogs
The exploration of the chemical space around the 1-azaspiro[4.5]decan-2-one scaffold is crucial for identifying new compounds with desirable properties. The 1-azaspirocycle is a significant scaffold in drug discovery, appearing in various approved drugs. researchgate.net
Future efforts to expand the chemical space should include:
Derivatization of the Benzylamino Group: The benzylamino moiety at the 8-position offers a handle for further derivatization. Synthesis of a variety of substituted benzylamino analogs, as well as replacement of the benzyl (B1604629) group with other aromatic or aliphatic substituents, could lead to compounds with altered properties.
Modification of the Lactam Ring: Introducing substituents on the lactam ring or modifying its size could have a significant impact on the compound's conformation and biological activity.
Synthesis of Isosteres and Bioisosteres: Replacing specific atoms or functional groups with others that have similar steric and electronic properties (isosteres and bioisosteres) is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound.
Q & A
Q. What are the common synthetic routes for 8-(Benzylamino)-1-azaspiro[4,5]decan-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of spirocyclic compounds like this compound often involves cyclization reactions or functional group transformations. For example, a related compound, 8-Benzyl-1-oxa-8-azaspiro[4.5]decane, was synthesized using formaldehyde with a yield of 56% . Optimization strategies include:
- Catalyst screening : Transition metal catalysts or Lewis acids can enhance cyclization efficiency.
- Temperature control : Reflux conditions in glacial acetic acid (as used in analogous spirocyclic syntheses) improve reaction rates .
- Purification : Column chromatography or recrystallization from ethanol ensures product purity .
Q. Table 1: Representative Synthetic Routes
| Starting Material | Reaction Conditions | Yield | Key Reference |
|---|---|---|---|
| Formaldehyde | Cyclization, RT | 56% | |
| 4-Substituted aldehydes | Reflux in AcOH/NaOAc | 64% |
Q. What spectroscopic and crystallographic methods are recommended for structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks. For example, spirocyclic compounds exhibit distinct splitting patterns for bridgehead protons (e.g., δ 2.62–8.20 ppm in related analogs) .
- Infrared Spectroscopy (IR) : Confirms carbonyl (C=O, ~1720 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- X-ray Crystallography : SHELX software refines crystal structures, resolving spirocyclic ring puckering and stereochemistry .
Q. How are key physical properties (e.g., solubility, stability) determined experimentally?
Methodological Answer:
- Solubility : Perform phase-solubility studies in solvents like DMSO, ethanol, or water.
- Thermal Stability : Differential Scanning Calorimetry (DSC) determines melting points and decomposition temperatures.
- Hygroscopicity : Dynamic Vapor Sorption (DVS) assesses moisture absorption under controlled humidity .
Advanced Research Questions
Q. How does the spirocyclic scaffold influence interactions with central nervous system (CNS) targets?
Methodological Answer: The rigid spirocyclic structure enhances binding to CNS receptors by restricting conformational flexibility. For example:
Q. Table 2: Structural Modifications and Bioactivity
| Substituent | Target Receptor | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Benzylamino | 5-HT₁A | 12 nM | |
| Trifluoromethyl | NK₁ | 3.78 nM |
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Re-evaluation : Validate activity using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to discrepancies .
- Crystallographic Analysis : Resolve enantiomer-specific effects using chiral HPLC or X-ray structures .
Q. How are stereochemical challenges addressed during asymmetric synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use (R)- or (S)-configured catalysts to control spirocenter formation .
- Dynamic Resolution : Enzymatic or chemical resolution separates diastereomers (e.g., meso-(5S,8S) vs. racemic mixtures) .
- Computational Modeling : DFT calculations predict favorable transition states for stereoselective pathways .
Q. What methodologies enable pharmacological profiling of derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
